1-oxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-3,4-dihydro-1H-isochromene-6-carboxamide
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Overview
Description
1-OXO-3-PHENYL-N-[4-(PROPAN-2-YL)PHENYL]-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzopyran core, which is a fused ring system consisting of a benzene ring and a pyran ring. The presence of phenyl and isopropyl groups further enhances its chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-OXO-3-PHENYL-N-[4-(PROPAN-2-YL)PHENYL]-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of phenylacetic acid derivatives, isopropyl-substituted anilines, and suitable catalysts to facilitate the formation of the benzopyran core. Industrial production methods may employ optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
1-OXO-3-PHENYL-N-[4-(PROPAN-2-YL)PHENYL]-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzopyran core, modifying its chemical properties.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: Its biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties, make it a candidate for further biological studies and potential therapeutic applications.
Medicine: The compound’s structure and properties suggest potential use in drug development, particularly in designing new pharmaceuticals targeting specific biological pathways.
Industry: It can be utilized in the production of specialty chemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 1-OXO-3-PHENYL-N-[4-(PROPAN-2-YL)PHENYL]-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
1-OXO-3-PHENYL-N-[4-(PROPAN-2-YL)PHENYL]-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can be compared with other benzopyran derivatives and related compounds:
Similar Compounds: Compounds like 4-Oxo-2-phenyl-4H-chromen-3-yl β-D-glucopyranosyl-(1->2)-β-D-glucopyranosyl-(1->2)-β-D-glucopyranoside and N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4-oxo-2,3-dihydro-1H-pyrrol-1-yl]ethyl}acetamide share structural similarities and may exhibit comparable biological activities
Properties
Molecular Formula |
C25H23NO3 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-oxo-3-phenyl-N-(4-propan-2-ylphenyl)-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C25H23NO3/c1-16(2)17-8-11-21(12-9-17)26-24(27)19-10-13-22-20(14-19)15-23(29-25(22)28)18-6-4-3-5-7-18/h3-14,16,23H,15H2,1-2H3,(H,26,27) |
InChI Key |
ZCZXKFSRRZASQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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